molecular formula C11H16N4O2 B8324255 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl- CAS No. 75914-93-1

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl-

Cat. No.: B8324255
CAS No.: 75914-93-1
M. Wt: 236.27 g/mol
InChI Key: OFKNTAVTVSZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl- is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75914-93-1

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-8-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2/c1-6-12-7-8(13-6)15(5-11(2,3)4)10(17)14-9(7)16/h5H2,1-4H3,(H,12,13)(H,14,16,17)

InChI Key

OFKNTAVTVSZHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=O)N2CC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.4 g of 5,6-diamino-1-(2,2-dimethylpropyl)-2,4-(1H,3H)-pyrimidine dione (XXVIII) was refluxed in 75 ml of acetic acid for 1 hour. 50 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 11.4 g. The amide was refluxed in 50 ml of 1N NaOH for 1 hour and then neutralized with 5N HCl. Yield 7.2 g (XXXIV). NMR (see Table I).
Name
5,6-diamino-1-(2,2-dimethylpropyl)-2,4-(1H,3H)-pyrimidine dione
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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